Tert-butyl 3-(7-chloro-8-fluoro-5-methoxy-2-methylsulfanyl-pyrido[4,3-d]pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
Tert-butyl 3-(7-chloro-8-fluoro-5-methoxy-2-methylsulfanyl-pyrido[4,3-d]pyrimidin-4-yl)-3,8-diazabicyclo[321]octane-8-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a pyrido[4,3-d]pyrimidine core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-(7-chloro-8-fluoro-5-methoxy-2-methylsulfanyl-pyrido[4,3-d]pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves multiple steps, starting from the preparation of the pyrido[4,3-d]pyrimidine core. This core can be synthesized through the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures .
These reactions typically require the use of reagents such as N-chlorosuccinimide (NCS), N-fluorobenzenesulfonimide (NFSI), and methylthiolating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated synthesis platforms can also streamline the process, reducing the need for manual intervention and minimizing the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(7-chloro-8-fluoro-5-methoxy-2-methylsulfanyl-pyrido[4,3-d]pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate undergoes various types of chemical reactions, including:
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Tin(II) chloride, iron powder
Nucleophiles: Amines, thiols
Major Products Formed
Sulfoxides and Sulfones: Formed from the oxidation of the methylsulfanyl group
Amines: Formed from the reduction of nitro groups
Substituted Derivatives: Formed from nucleophilic substitution reactions
Scientific Research Applications
Tert-butyl 3-(7-chloro-8-fluoro-5-methoxy-2-methylsulfanyl-pyrido[4,3-d]pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Tert-butyl 3-(7-chloro-8-fluoro-5-methoxy-2-methylsulfanyl-pyrido[4,3-d]pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various cellular processes . For example, it may inhibit tyrosine kinases or cyclin-dependent kinases, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one Derivatives: These compounds share a similar core structure and exhibit a wide range of biological activities, including antiproliferative and antimicrobial properties.
Pyrido[3,4-d]pyrimidin-7-one Derivatives: Known for their potential as tyrosine kinase inhibitors and cyclin-dependent kinase inhibitors.
Uniqueness
Tert-butyl 3-(7-chloro-8-fluoro-5-methoxy-2-methylsulfanyl-pyrido[4,3-d]pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets.
Properties
Molecular Formula |
C20H25ClFN5O3S |
---|---|
Molecular Weight |
470.0 g/mol |
IUPAC Name |
tert-butyl 3-(7-chloro-8-fluoro-5-methoxy-2-methylsulfanylpyrido[4,3-d]pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C20H25ClFN5O3S/c1-20(2,3)30-19(28)27-10-6-7-11(27)9-26(8-10)16-12-14(23-18(25-16)31-5)13(22)15(21)24-17(12)29-4/h10-11H,6-9H2,1-5H3 |
InChI Key |
QGXHAUQVIRZBOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CN(C2)C3=NC(=NC4=C3C(=NC(=C4F)Cl)OC)SC |
Origin of Product |
United States |
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